Methyl 4-oxo-4-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}butanoate
Overview
Description
Methyl 4-oxo-4-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}butanoate is a complex organic compound with a molecular formula of C16H21N3O5S2. This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a butanoate ester, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}butanoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Butanoate Ester: The butanoate ester is formed through esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for optimizing reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, alcohols, and oxo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-oxo-4-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}butanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-4-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}butanoate involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}butanoate
- Methyl 4-oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]carbamothioyl}amino}butanoate
Uniqueness
Methyl 4-oxo-4-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring enhances its binding affinity to biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-oxo-4-[4-(pyrrolidine-1-carbonyl)anilino]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-22-15(20)9-8-14(19)17-13-6-4-12(5-7-13)16(21)18-10-2-3-11-18/h4-7H,2-3,8-11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQBWSBPDXJPOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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